tert-Butyl N-(4-amino-3-ethoxyphenyl)carbamate
Description
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-3-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-5-17-11-8-9(6-7-10(11)14)15-12(16)18-13(2,3)4/h6-8H,5,14H2,1-4H3,(H,15,16) |
InChI Key |
UHKANZPILAIDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(4-amino-3-ethoxyphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3-ethoxyphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively cleaved under acidic conditions or via specialized reagents, exposing the free amine for downstream reactions.
Key Methods:
-
Acidic Deprotection :
Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C quantitatively removes the Boc group. This method is widely used in peptide synthesis . -
Oxalyl Chloride in Methanol :
A milder alternative for acid-sensitive substrates, achieving deprotection in 1–4 hours at room temperature with yields >90% .
| Condition | Reagent | Time | Yield | Reference |
|---|---|---|---|---|
| Acidic cleavage | TFA/DCM (1:1) | 30 min | 95% | |
| Mild deprotection | Oxalyl chloride/MeOH | 2 h | 92% |
Reactions of the Aromatic Amine
The 4-amino group undergoes typical aromatic amine transformations:
Acylation
Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine) yields amides. For example:
-
Example : Benzoylation under Schotten-Baumann conditions produces N-benzoyl derivatives in 85–90% yield .
Diazotization and Coupling
The amine forms diazonium salts with nitrous acid, which participate in Sandmeyer or azo-coupling reactions:
Functionalization of the Ethoxy Group
The 3-ethoxy substituent influences electronic properties and can undergo demethylation or substitution under specific conditions:
Demethylation
While ethoxy groups are generally stable, harsh conditions (e.g., BBr₃ in DCM at −78°C) can cleave the ether bond:
Electrophilic Aromatic Substitution (EAS)
The ethoxy group directs incoming electrophiles to the ortho/para positions. For example:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position to the ethoxy substituent .
-
Sulfonation : Fuming sulfuric acid adds a sulfonic acid group .
Coupling Reactions
The deprotected amine participates in cross-coupling or condensation reactions:
Amide Bond Formation
Using coupling agents like EDCI/HOBt, the amine reacts with carboxylic acids:
Ullmann or Buchwald-Hartwig Coupling
Palladium-catalyzed couplings enable C–N bond formation with aryl halides:
Reductive Alkylation
The amine reacts with aldehydes/ketones under reductive conditions (e.g., NaBH₃CN) to form secondary amines:
Comparative Reactivity of Analogous Compounds
Data from structurally similar tert-butyl carbamates highlight trends:
Challenges and Selectivity Considerations
-
Steric Hindrance : The tert-butyl group may slow reactions at the carbamate nitrogen .
-
Competing Reactivity : The ethoxy group’s electron-donating effect can interfere with electrophilic substitutions on the ring .
-
Protection/Deprotection Strategy : Sequential Boc removal and functionalization require careful planning to avoid side reactions .
Scientific Research Applications
tert-Butyl N-(4-amino-3-ethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-amino-3-ethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound acts as a protecting group for amines, preventing unwanted reactions during chemical synthesis . The tert-butyl group is cleaved under acidic conditions, releasing the free amine . This process involves the formation of a carbocation intermediate, which is stabilized by the tert-butyl group .
Comparison with Similar Compounds
Table 1: Comparison of Substituent Variations
- Ethoxy vs. Halogen Substituents : The ethoxy group in the target compound provides electron-donating effects, enhancing nucleophilicity at the amine, whereas bromo and chloro substituents in compound 41e increase electrophilicity, favoring cross-coupling reactions.
- Positional Isomerism: The para-amine in the target compound offers better regioselectivity in electrophilic aromatic substitution compared to meta-substituted analogs like tert-Butyl (3-aminophenyl)carbamate .
Heterocyclic and Bicyclic Analogs
Table 2: Comparison with Heterocyclic Carbamates
- Ring Systems : The phenyl ring in the target compound allows for planar π-π interactions, while oxolane and pyrrolidine derivatives introduce torsional strain and improved solubility. Bicyclic analogs exhibit enhanced rigidity, favoring spatial alignment in enzyme-binding pockets.
Functional Group Variations
Table 3: Functional Group Modifications
- Methyl vs. Ethoxy Groups : The methyl substituent in increases hydrophobicity, whereas the ethoxy group in the target compound balances solubility and steric bulk.
- Hydroxyl and Chiral Centers : Hydroxyl-bearing analogs exhibit polarity for aqueous solubility, while chiral piperidine derivatives are critical for asymmetric catalysis.
Biological Activity
tert-Butyl N-(4-amino-3-ethoxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthetic pathways, and biological effects, particularly in the context of drug development and therapeutic applications.
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of 4-amino-3-ethoxyphenol with tert-butyl chloroformate. This reaction is facilitated under mild conditions, allowing for selective protection of the amine group while maintaining the integrity of other functional groups. The presence of both an amino and an ethoxy group enhances its reactivity in various synthetic transformations, making it a versatile building block in organic synthesis .
Antiinflammatory Effects
Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, research on related carbamates has shown their ability to inhibit pro-inflammatory cytokines such as IL-1β and IL-6 . These findings suggest that this compound may also possess similar anti-inflammatory activities, potentially through modulation of the NF-kB signaling pathway.
Cytotoxicity and Cell Viability
In vitro studies are essential to evaluate the cytotoxic effects of this compound on various cell lines. Preliminary data suggest that compounds with similar structures do not exhibit significant cytotoxicity at therapeutic concentrations. For example, one study demonstrated that related compounds maintained over 80% cell viability in human liver hepatocytes at concentrations up to 10 μM . This indicates a favorable safety profile for further development.
Case Studies
| Study | Compound | Findings |
|---|---|---|
| Study A | 5f | Significant inhibition of IL-6 mRNA expression in vitro; reduced ALT and AST levels in vivo without hepatotoxicity. |
| Study B | 4d | Demonstrated anti-inflammatory effects through suppression of TNF-α levels in LPS-induced models. |
| Study C | M4 | Moderate protective effect against Aβ-induced toxicity in astrocytes; reduction in oxidative stress markers observed. |
These case studies highlight the potential therapeutic applications of this compound and its analogs in treating inflammatory conditions and neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for tert-Butyl N-(4-amino-3-ethoxyphenyl)carbamate, and how can reaction conditions be optimized?
The compound is typically synthesized via carbamate protection of an amine group. A general approach involves reacting 4-amino-3-ethoxyphenol with tert-butyl carbamate activating agents (e.g., di-tert-butyl dicarbonate) in the presence of a base like triethylamine. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to carbamate agent) and reaction temperature (0–25°C) to minimize side reactions. Solvent choice (e.g., dichloromethane or THF) impacts yield, with anhydrous conditions critical for stability .
Q. What purification techniques are recommended for this compound, considering its solubility and stability?
Column chromatography using silica gel with ethyl acetate/hexane gradients (10–40% ethyl acetate) is effective for purification. Due to its sensitivity to moisture, post-purification drying under vacuum with desiccants (e.g., P₂O₅) is advised. Storage at 2–8°C in airtight containers under inert gas (argon/nitrogen) prevents degradation .
Q. How is the compound characterized using spectroscopic methods, and what are the key spectral markers?
- ¹H NMR : A singlet at δ 1.4 ppm (tert-butyl group), aromatic protons (δ 6.8–7.2 ppm), and NH signals (δ 5.2–5.5 ppm, broad).
- IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (N-H bend).
- MS : Molecular ion [M+H]⁺ at m/z 267.2 (C₁₃H₂₀N₂O₃) confirms molecular weight. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Use fume hoods to avoid inhalation of dust/volatiles. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with water. For spills, absorb with inert material (e.g., sand) and dispose as hazardous waste. Fire hazards require dry chemical extinguishers (e.g., CO₂) due to potential release of toxic gases (CO, NOₓ) .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of this carbamate in complex reaction environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes) by leveraging PubChem-derived structural data (InChIKey, SMILES) .
Q. What strategies resolve contradictions in crystallographic data during structure determination?
Use SHELXL for refinement, applying restraints to disordered tert-butyl or ethoxy groups. For ambiguous electron density, iterative refinement with Olex2 or ORTEP-3 visualizes thermal ellipsoids and validates bond lengths/angles. Twinning analysis (via PLATON) resolves pseudo-symmetry issues in crystal lattices .
Q. How can reaction yields be improved in large-scale syntheses while minimizing byproducts?
Implement continuous flow reactors for precise temperature control (ΔT ±1°C) and rapid mixing. Optimize catalyst loading (e.g., 0.5–1 mol% DMAP) and use in-line FTIR monitoring to track intermediate formation. Scale-up trials show that reducing solvent volume by 30% increases yield by ~15% while maintaining purity >95% .
Q. What experimental designs study the compound’s role in enzyme inhibition or receptor binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
